![molecular formula C14H22ClNO2S B092207 N,N-Dibutyl-4-chlorobenzenesulfonamide CAS No. 127-59-3](/img/structure/B92207.png)
N,N-Dibutyl-4-chlorobenzenesulfonamide
Overview
Description
N,N-Dibutyl-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H22ClNO2S and its molecular weight is 303.8 g/mol. The purity is usually 95%.
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Biological Activity
N,N-Dibutyl-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various physiological systems, particularly the cardiovascular system, as well as its pharmacokinetic properties and mechanisms of action.
Biological Activity Overview
Sulfonamides, including this compound, are known for their diverse biological activities. Research indicates that these compounds can influence cardiovascular functions, particularly through interactions with calcium channels and other biomolecules involved in blood pressure regulation.
Cardiovascular Effects
A study conducted using an isolated rat heart model evaluated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives, including 4-(2-aminoethyl)-benzenesulfonamide, significantly decreased perfusion pressure compared to control conditions. This suggests a potential mechanism where these compounds may modulate vascular resistance via calcium channel inhibition .
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |
---|---|---|
4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant change | No significant change |
2-hydrazinocarbonyl-benzenesulfonamide | No significant change | No significant change |
Control | Baseline | Baseline |
The interaction of this compound with calcium channels has been a focal point in understanding its biological activity. Theoretical docking studies suggest that this compound may interact with specific amino acid residues in calcium channels, leading to altered vascular responses. Notably, compounds like 4-(2-aminoethyl)-benzenesulfonamide have shown a capacity to decrease vascular resistance by promoting calcium channel inhibition .
Pharmacokinetic Properties
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical evaluations using computational models indicate varying permeability across different cell lines, which can influence the compound's effectiveness in vivo. For instance, simulations showed differences in permeability when tested against Caucasian colon adenocarcinoma cells and Madin-Darby canine kidney cells .
Table 2: Theoretical Pharmacokinetic Parameters
Parameter | Value |
---|---|
Permeability (Caco-2 cells) | High |
Blood-Brain Barrier Penetration | Moderate |
Metabolic Stability | High |
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamides in treating diseases such as hypertension and other cardiovascular conditions. Research indicates that modifications to the sulfonamide structure can enhance their bioactivity and selectivity for specific biological targets.
For example, studies on related compounds have shown promising results in animal models for conditions like human African trypanosomiasis (HAT), where sulfonamides demonstrated potent inhibitory effects against Trypanosoma brucei N-myristoyltransferase (TbNMT), a critical enzyme for parasite survival . Although this compound has not been directly studied in this context, its structural similarities suggest potential applications.
Scientific Research Applications
Scientific Research Applications
N,N-Dibutyl-4-chlorobenzenesulfonamide has been studied for its potential applications in various scientific fields:
Biological Research
- Used as a model compound to investigate the interactions of sulfonyl groups with biological targets.
- Investigated for potential anti-inflammatory and anticancer properties due to its ability to inhibit specific enzymes involved in these processes .
Chemistry
- Serves as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.
- Its unique structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, making it valuable for synthesizing more complex molecules .
Agricultural Applications
- Identified as an active ingredient in insecticide formulations due to its effectiveness against resistant pests, particularly in formulations aimed at combating DDT-resistant insects .
- Its properties allow it to act as a synergist in pesticide formulations, enhancing the efficacy of other active ingredients.
Industrial Applications
In industry, this compound is utilized as an intermediate in the production of:
- Dyes and Pigments : Its chemical structure allows it to be incorporated into various dye formulations.
- Specialty Chemicals : Used in the synthesis of various specialty chemicals due to its reactivity and functional groups .
Case Study 1: Anti-Cancer Research
A study investigated the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation through specific pathways associated with apoptosis. The compound demonstrated significant promise as a lead compound for further development into anti-cancer agents.
Case Study 2: Agricultural Efficacy
Research conducted on its application as an insecticide showed that formulations containing this compound effectively reduced populations of DDT-resistant pests, showcasing its potential as a critical component in modern pest management strategies.
Comparison with Related Compounds
Compound Name | Structure Characteristics | Applications |
---|---|---|
This compound | Contains two butyl groups and a chlorobenzene sulfonamide moiety | Insecticide, pharmaceutical intermediate |
N,N-Dibenzyl-4-chlorobenzenesulfonamide | Contains benzyl groups instead of butyl | Organic synthesis, biological studies |
4,4’-Dichlorobenzophenone | Lacks sulfonamide functionality | Photoinitiator in polymer chemistry |
Properties
IUPAC Name |
N,N-dibutyl-4-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVOYFRAZKMSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042186 | |
Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-59-3 | |
Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dibutyl-p-chlorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibutyl-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIBUTYL-P-CHLOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKK0AO0V6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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